molecular formula C20H26N4O2 B4259109 (2S)-1-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxamide

(2S)-1-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B4259109
M. Wt: 354.4 g/mol
InChI Key: OWWPKEZEPFIIER-INIZCTEOSA-N
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Description

(2S)-1-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of cyclopentyl, oxadiazole, and prolinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methylphenyl Group: This step involves the attachment of the 4-methylphenyl group to the cyclopentyl ring, often through Friedel-Crafts alkylation.

    Synthesis of the 1,2,4-Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids.

    Coupling with L-Prolinamide: The final step involves coupling the oxadiazole intermediate with L-prolinamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(2S)-1-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (2S)-1-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)cyclopentane: Shares the cyclopentyl and 4-methylphenyl groups but lacks the oxadiazole and prolinamide moieties.

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Prolinamide Derivatives: Compounds with the prolinamide group but different aromatic or heterocyclic rings.

Uniqueness

(2S)-1-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-1-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14-6-8-15(9-7-14)20(10-2-3-11-20)19-22-17(26-23-19)13-24-12-4-5-16(24)18(21)25/h6-9,16H,2-5,10-13H2,1H3,(H2,21,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWPKEZEPFIIER-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C3=NOC(=N3)CN4CCCC4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2(CCCC2)C3=NOC(=N3)CN4CCC[C@H]4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxamide
Reactant of Route 2
(2S)-1-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxamide
Reactant of Route 3
(2S)-1-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxamide
Reactant of Route 4
(2S)-1-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxamide
Reactant of Route 5
(2S)-1-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxamide
Reactant of Route 6
(2S)-1-[[3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxamide

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